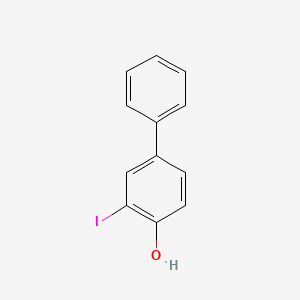

4-Hydroxy-3-iodobiphenyl

描述

Significance of Biphenyl (B1667301) Derivatives in Organic and Medicinal Chemistry

Biphenyls, characterized by two phenyl rings linked by a single bond, serve as a fundamental structural motif in a vast array of organic compounds. rsc.orgresearcher.life Their inherent rigidity and defined three-dimensional structure make them privileged scaffolds in drug discovery and materials science. researcher.life While biphenyl itself is relatively non-reactive, the introduction of functional groups onto the aromatic rings unlocks a diverse range of chemical reactivity and biological activity. rsc.orgresearchgate.netatamanchemicals.com

Functionalized biphenyl derivatives are integral components of numerous pharmaceuticals, exhibiting a wide spectrum of therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. researcher.liferesearchgate.net They are also crucial intermediates in the synthesis of agrochemicals, dyes, and liquid crystals. rsc.orgresearchgate.net The ability to strategically modify the biphenyl core allows chemists to fine-tune the electronic and steric properties of the molecule, thereby optimizing its interaction with biological targets or its performance in material applications. researchgate.net

The Role of Halogenation and Hydroxylation in Biphenyl Functionality

The introduction of halogen and hydroxyl groups onto the biphenyl scaffold significantly influences its chemical and physical properties.

Halogenation , the process of introducing one or more halogen atoms, can profoundly alter the electronic nature, lipophilicity, and metabolic stability of biphenyl derivatives. researchgate.netnih.gov The position and nature of the halogen substituent are critical. For instance, halogenation at specific positions can impact the molecule's ability to adopt a planar conformation, which can be crucial for biological activity. nih.gov The presence of a halogen, such as iodine, also provides a reactive handle for further chemical transformations, particularly in cross-coupling reactions to build more complex molecular architectures. cymitquimica.com

Hydroxylation , the addition of a hydroxyl (-OH) group, introduces a polar, hydrogen-bond-donating functionality. This can enhance a molecule's solubility in aqueous environments and its ability to interact with biological receptors through hydrogen bonding. nih.govmdpi.com Hydroxylated biphenyls are a known class of polyphenolic compounds that have demonstrated antioxidant properties. mdpi.com The position of the hydroxyl group is a key determinant of the compound's biological activity and metabolic fate. asm.org In some fungi, for example, the initial hydroxylation of biphenyl often occurs at the 4-position. asm.org

Specific Research Focus on 4-Hydroxy-3-iodobiphenyl within Contemporary Organic Chemistry

Research on this compound and its derivatives often focuses on its utility as a building block in the synthesis of more complex molecules with potential pharmaceutical applications. For instance, a related compound, 4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile, has been identified as a useful building block in the preparation of plasminogen activator inhibitor antagonists. chemicalbook.comimpurity.com The specific placement of the iodo and hydroxyl groups can direct further chemical modifications and is a key factor in the design of new bioactive compounds.

Below is a data table summarizing the key properties of this compound:

| Property | Value | Source |

| Chemical Formula | C₁₂H₉IO | sigmaaldrich.comsquarix.de |

| Molecular Weight | 296.10 g/mol | sigmaaldrich.comsquarix.de |

| CAS Number | 71031-48-6 | sigmaaldrich.comsquarix.de |

| Melting Point | 115-119 °C | sigmaaldrich.comsquarix.de |

| Appearance | Solid | sigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

2-iodo-4-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9IO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXRDOSHIMLSXKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399384 | |

| Record name | 4-Hydroxy-3-iodobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71031-48-6 | |

| Record name | 4-Hydroxy-3-iodobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-3-iodobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Hydroxy 3 Iodobiphenyl and Analogues

Retrosynthetic Analysis and Precursor Design for Iodobiphenyl Systems

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. bibliotekanauki.plscitepress.org For 4-Hydroxy-3-iodobiphenyl, the most logical and powerful disconnection is of the carbon-carbon bond connecting the two phenyl rings. This transform simplifies the target into two separate aryl precursors.

This disconnection reveals two primary retrosynthetic pathways:

Pathway A : This involves a 4-hydroxy-3-iodophenyl synthon and a phenyl synthon.

Pathway B : This involves a 2-iodo-4-hydroxyphenyl synthon and a phenyl synthon.

The choice of pathway dictates the design of the specific precursor molecules, which are tailored for the chosen synthetic reaction. For instance, in palladium-catalyzed cross-coupling reactions, one precursor is typically an aryl halide (or triflate) and the other is an organometallic reagent, such as an organoboron compound (for Suzuki-Miyaura coupling).

Therefore, the key precursors for the synthesis of this compound could be designed as:

For Suzuki-Miyaura Coupling :

Precursor Set 1: 4-Hydroxy-3-iodophenylboronic acid and an aryl halide like bromobenzene.

Precursor Set 2: 2-Iodo-4-methoxyphenol (with the hydroxyl group protected as a methyl ether) and phenylboronic acid. The protecting group would be removed in a final step.

For Ullmann Coupling :

Precursor Set: 2-Iodo-4-phenoxyphenol and an iodine source, or the coupling of two different aryl halides, such as 1-bromo-4-hydroxy-3-iodobenzene and bromobenzene, though unsymmetrical couplings can be challenging. wikipedia.org

The design of these precursors is critical for a successful synthesis, balancing factors like commercial availability, stability, and reactivity in the chosen coupling reaction. yonedalabs.com

Direct Synthetic Routes to this compound

Several powerful synthetic methods can achieve the formation of the biphenyl (B1667301) linkage. Palladium- and copper-catalyzed reactions are the most prominent among these.

Palladium-catalyzed reactions are among the most versatile and widely used methods for forming C-C bonds. dokumen.pub They generally proceed under mild conditions with high functional group tolerance.

The Suzuki-Miyaura coupling is a cornerstone reaction in modern organic synthesis, involving the reaction of an organoboron compound (like a boronic acid or ester) with an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgnih.gov The catalytic cycle is well-understood and consists of three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. libretexts.org

For the synthesis of iodobiphenyl systems, this method is highly efficient. A plausible route to an analogue, 4'-Iodobiphenyl-3-carboxylic acid, involves the coupling of 3-Carboxyphenylboronic acid with 4-iodobromobenzene using a Pd(PPh₃)₄ catalyst, with anticipated yields between 65-75%. The reaction conditions are adaptable, with a wide range of palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine (B1218219) ligands (e.g., SPhos, XPhos), and bases (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) available to optimize the reaction for specific substrates. chemie-brunschwig.ch

| Reaction Component | Example Reagents/Conditions | Role in Reaction |

| Aryl Halide | 1-Bromo-4-methoxy-2-iodobenzene | One of the two aryl components to be coupled. |

| Organoboron Reagent | Phenylboronic acid | The second aryl component, which transfers its organic group to the palladium catalyst. |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Facilitates the coupling by cycling between Pd(0) and Pd(II) oxidation states. libretexts.orgchemie-brunschwig.ch |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄ | Activates the organoboron species and facilitates the transmetalation step. chemie-brunschwig.ch |

| Solvent | Dioxane, DMF, n-Butanol, Acetonitrile | Solubilizes reactants and influences reaction rate and yield. chemie-brunschwig.ch |

While not direct methods for biphenyl synthesis, the Heck and Sonogashira reactions are powerful palladium-catalyzed transformations that can be adapted to create precursors for iodobiphenyls or related structures.

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It traditionally uses a palladium catalyst and a copper(I) co-catalyst under basic conditions. wikipedia.org This reaction could be used to synthesize an aryl-alkyne intermediate, which can then undergo further transformations. For instance, an iodophenyl alkyne could be synthesized and subsequently cyclized or coupled further. Nickel-catalyzed versions of the Sonogashira coupling have also been developed to avoid the use of a co-catalyst. researchgate.netnih.gov

The Heck reaction couples an aryl halide with an alkene. rsc.org While its primary product is a substituted alkene, intramolecular Heck reactions are a powerful tool for creating cyclic structures. A strategy for forming a substituted fluorene (B118485) (a related tricyclic system) involves an initial Suzuki coupling followed by an intramolecular Heck reaction, demonstrating how these methods can be used sequentially. rsc.org

The Ullmann reaction is a classic method for synthesizing biaryl compounds by coupling two molecules of an aryl halide in the presence of copper metal or a copper salt, often at high temperatures. wikipedia.orgoperachem.com While effective, the traditional Ullmann reaction has a reputation for requiring harsh conditions and sometimes giving erratic yields. wikipedia.org

Modern advancements, often referred to as Ullmann-type reactions, have introduced the use of ligands and different copper sources (e.g., CuI) to enable the reaction under milder conditions. operachem.comnih.gov For example, the synthesis of a biphenyl derivative can be achieved by coupling 3-bromobenzoic acid with iodobenzene (B50100) in DMF at 120°C using copper, with reported yields in the range of 50–60%.

| Reaction Component | Example Reagents/Conditions | Role in Reaction |

| Aryl Halides | 2-Iodo-4-methoxyphenol, Phenyl iodide | The two components to be coupled. The reaction is most efficient for aryl iodides and bromides. |

| Copper Source | Cu powder, CuI | The transition metal catalyst that mediates the C-C bond formation. operachem.comnih.gov |

| Ligand (Optional) | 1,10-phenanthroline, L-proline | Can accelerate the reaction and allow for milder conditions. wikipedia.org |

| Solvent | DMF, Pyridine (B92270) | High-boiling point polar aprotic solvents are typically used. |

| Temperature | 100-200 °C | Often requires elevated temperatures to proceed. operachem.com |

Radical-mediated approaches offer an alternative pathway for the formation of C-C bonds. These reactions typically involve the generation of a highly reactive aryl radical, which can then react with an aromatic solvent (like benzene) to form the biaryl product. Aryl radicals can be generated from aryl halides, particularly aryl iodides, through various methods, including photoredox catalysis. beilstein-journals.org

A general mechanism involves the single-electron reduction of the aryl halide to form a radical anion, which then fragments to release a halide ion and the desired aryl radical. beilstein-journals.org This aryl radical can then undergo addition to an aromatic ring. While feasible, these methods can suffer from a lack of regioselectivity and the formation of side products, making them less controlled than the metal-catalyzed cross-coupling reactions for the synthesis of specific isomers like this compound.

Directed Ortho-Metalation for Regioselective Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.orguvm.edu This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be quenched with a suitable electrophile to introduce a variety of substituents with high regioselectivity. wikipedia.org

For the synthesis of this compound, the hydroxyl group is a potent DMG. However, its acidic proton must first be protected or a stoichiometric amount of base must be used. A common approach involves the in-situ protection of the hydroxyl group, for example, as a carbamate. The O-carbamate group, particularly the diethylcarbamoyl group (-OCONEt2), is one of the most powerful DMGs. nih.govacs.org

The general synthetic sequence via DoM would involve:

Protection of the hydroxyl group of 4-hydroxybiphenyl as a suitable DMG, such as a methoxymethyl (MOM) ether or a diethylcarbamate.

Treatment with a strong lithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (e.g., -78 °C). acs.orgresearchgate.net This selectively generates the lithium species at the 3-position.

Quenching the aryllithium intermediate with an iodine source, such as molecular iodine (I2) or 1,2-diiodoethane, to introduce the iodine atom at the 3-position. nih.govresearchgate.net

Deprotection of the directing group to yield this compound.

This DoM strategy has been successfully applied to the synthesis of various substituted dihydroxybiphenyls and their analogues, demonstrating its reliability for achieving specific substitution patterns. researchgate.netresearchgate.netresearchgate.net

Strategies for Selective Iodination and Hydroxylation on Biphenyl Systems

Achieving selective iodination and hydroxylation on a pre-formed biphenyl core represents an alternative synthetic approach.

Electrophilic Iodination Techniques for Biphenyl Derivatives

Electrophilic iodination is a direct method for introducing an iodine atom onto an aromatic ring. The hydroxyl group in 4-hydroxybiphenyl is a strong activating group and directs electrophilic substitution primarily to the ortho and para positions. Since the para position is occupied by the second phenyl ring, iodination is directed to the positions ortho to the hydroxyl group (positions 3 and 5).

To achieve mono-iodination at the 3-position, careful selection of the iodinating agent and reaction conditions is crucial to avoid the formation of di-iodinated byproducts. Common electrophilic iodination reagents include:

Molecular Iodine (I₂) with an Oxidizing Agent: This is a classic method where I₂ is used in combination with an oxidizing agent like hydrogen peroxide (H₂O₂), nitric acid, or sodium periodate (B1199274) (NaIO₄). acsgcipr.orgscielo.br The oxidant converts I₂ into a more potent electrophilic species. A simple and selective method for the preparation of iodinated phenols uses iodine and hydrogen peroxide in water. scielo.br

N-Iodosuccinimide (NIS): NIS is a mild and efficient source of electrophilic iodine. acsgcipr.orgwuxiapptec.com Reactions are often carried out in the presence of a catalytic amount of an acid, such as trifluoroacetic acid, to enhance the electrophilicity of the iodine. acsgcipr.org For electron-rich substrates like phenols, the reaction can proceed readily, sometimes leading to a mixture of mono-, di-, and even tri-iodinated products if not carefully controlled. wuxiapptec.com

Iodine Monochloride (ICl): ICl is a more reactive iodinating agent than I₂ and can be used for the iodination of less activated aromatic rings. acsgcipr.org

The regioselectivity of the iodination of 4-hydroxybiphenyl can be influenced by the solvent and the presence of other substituents. For instance, the iodination of 2-hydroxy-5-phenylbenzaldehyde (B1337557) has been shown to yield the corresponding 3-iodo derivative. updatepublishing.com

Table 1: Common Reagents for Electrophilic Iodination of Phenols

| Reagent System | Description |

| I₂ / H₂O₂ | A green and efficient system for selective iodination in water. scielo.br |

| N-Iodosuccinimide (NIS) | A mild and versatile reagent, often used with an acid catalyst. acsgcipr.orgwuxiapptec.com |

| I₂ / NaIO₄ | A powerful iodinating system capable of iodinating even deactivated arenes. acsgcipr.org |

| Iodine Monochloride (ICl) | A more reactive alternative to molecular iodine. acsgcipr.org |

Oxidative Hydroxylation Methods for Aromatic Systems

The introduction of a hydroxyl group onto an aromatic ring through oxidative hydroxylation is another key transformation. While direct hydroxylation of an iodo-biphenyl at a specific position is challenging, methods for the hydroxylation of aromatic compounds in general can be adapted.

Advanced oxidation processes, such as using UV light in combination with hydrogen peroxide (UV/H₂O₂), can generate hydroxyl radicals that react with aromatic compounds to form hydroxylated derivatives. nih.gov However, controlling the regioselectivity of such radical reactions is often difficult.

A more controlled approach involves the use of transition metal-catalyzed reactions. For instance, palladium-catalyzed hydroxylation of aryl halides has been developed, offering a route to phenols from the corresponding bromo or iodoarenes. These methods often employ a palladium catalyst in combination with a specific ligand and a hydroxide (B78521) source.

For the synthesis of this compound, a more practical approach would be to start with a precursor that already contains a functional group that can be converted to a hydroxyl group, such as a methoxy (B1213986) group, which can be cleaved to the corresponding phenol (B47542).

Derivatization and Further Functionalization of this compound

The presence of both a hydroxyl group and an iodine atom makes this compound a versatile platform for further chemical modifications.

Chemical Modification at the Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group can be readily derivatized to form ethers and esters.

Etherification: The synthesis of alkoxy-substituted iodobiphenyls can be achieved through Williamson ether synthesis. nih.govresearchgate.net This involves the deprotonation of the hydroxyl group with a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), followed by reaction with an alkyl halide (e.g., alkyl bromide or iodide). nih.govresearchgate.net This method allows for the introduction of a variety of alkyl chains onto the phenolic oxygen.

Esterification: Esters can be prepared by reacting this compound with a carboxylic acid, acid chloride, or acid anhydride. libretexts.orgchemguide.co.uk The Fischer-Speier esterification, which involves reacting the phenol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. libretexts.org Alternatively, reaction with a more reactive acyl chloride or anhydride, often in the presence of a base like pyridine or triethylamine, provides a high-yielding route to the corresponding esters. chemguide.co.uk Microwave-assisted esterification has also been shown to be an efficient and environmentally friendly method. researchgate.net

Table 2: Representative Derivatization Reactions of the Hydroxyl Group

| Reaction Type | Reagents | Product |

| Etherification | Alkyl halide, Base (e.g., K₂CO₃) | 4-Alkoxy-3-iodobiphenyl |

| Esterification | Carboxylic acid, Acid catalyst | 4-Acyloxy-3-iodobiphenyl |

| Esterification | Acyl chloride, Base (e.g., Pyridine) | 4-Acyloxy-3-iodobiphenyl |

Transformations Involving the Iodine Moiety (e.g., Subsequent Cross-Coupling)

The carbon-iodine bond is a key site for the introduction of further complexity through various palladium-catalyzed cross-coupling reactions. The iodo-substituent is highly reactive in these transformations. vulcanchem.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This is a powerful method for forming new carbon-carbon bonds and can be used to synthesize more complex biaryl structures or to introduce alkyl or alkenyl groups.

Sonogashira Coupling: The Sonogashira reaction couples the aryl iodide with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. organic-chemistry.org This reaction is highly valuable for the synthesis of aryl alkynes. There are reports of Sonogashira coupling reactions involving 4-hydroxy-4'-iodobiphenyl (B1226069). researchgate.netwiley.com

Heck Coupling: The Heck reaction involves the coupling of the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. sci-hub.senih.gov This allows for the introduction of vinyl groups.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl iodide with a primary or secondary amine, catalyzed by a palladium-ligand complex. organic-chemistry.orgatlanchimpharma.comursinus.edu This is a key method for the synthesis of arylamines.

Table 3: Common Cross-Coupling Reactions of the Iodine Moiety

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Organoboron reagent | Pd catalyst, Base | Biaryl, Alkyl/Alkenyl-aryl |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl alkyne |

| Heck | Alkene | Pd catalyst, Base | Substituted alkene |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | Arylamine |

Introduction of Auxiliary Functional Groups onto the Biphenyl Core

The functionalization of the biphenyl scaffold is a critical step in tailoring the physicochemical and biological properties of compounds like this compound. Various synthetic strategies are employed to introduce a wide array of functional groups, enhancing their utility in materials science and medicinal chemistry.

One common approach involves the modification of existing functional groups. For instance, new fluorescent iodobiphenyl ethers can be synthesized through an alkali-assisted reaction between hydroxyl-substituted iodobiphenyls and aliphatic alcohols. researchgate.net This method allows for the introduction of para-alkyloxy functional groups with varying alkyl chain lengths. researchgate.net

Another versatile method for functionalization is through cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, for example, can be used to prepare fluorinated biphenyls by reacting an aryl halide with a fluorinated boronic acid in the presence of a palladium catalyst and a base like K₃PO₄. rsc.org The biphenyl core can also be functionalized through electrophilic substitution reactions such as Friedel-Crafts reactions, halogenation, and amination, which are similar to the reactions of benzene. rsc.org

The synthesis of hydroxy tail-terminated cyanobiphenyl compounds provides another example of introducing functional groups. This process can start with a precursor like 4'-cyano-4-iodobiphenyl, which is then reacted with a terminal α,ω-hydroxyalkylacetylene via a Sonagashira coupling. The resulting acetylene-containing intermediates can then be reduced to yield ω-hydroxyalkyl-4-cyanobiphenyl compounds. researchgate.net

Furthermore, directed ortho-metalation and subsequent functionalization offer a precise way to introduce substituents. For example, diiodophenols can undergo an iodine-magnesium exchange reaction. The resulting organometallic intermediates can then react with various electrophiles, such as benzaldehyde, to introduce new functional groups onto the aromatic ring. d-nb.info

The table below summarizes various methods for introducing auxiliary functional groups onto a biphenyl core.

| Reaction Type | Reactants | Reagents/Catalysts | Functional Group Introduced | Reference |

| Etherification | Hydroxyl-substituted iodobiphenyl, Aliphatic alcohols | Alkali | Alkyloxy | researchgate.net |

| Suzuki-Miyaura Coupling | Aryl halide, Fluorinated boronic acid | Palladium catalyst, K₃PO₄ | Fluoroaryl | rsc.org |

| Sonagashira Coupling | 4'-cyano-4-iodobiphenyl, α,ω-hydroxyalkylacetylene | PdCl₂, CuI, Triphenylphosphine | ω-hydroxyalkynyl | researchgate.net |

| I/Mg Exchange & Electrophilic Quench | Diiodophenol, Benzaldehyde | i-PrMgCl·LiCl | Hydroxybenzyl | d-nb.info |

Multi-Annulation Sequences for Complex Biphenyl Architectures

Building upon the biphenyl core, multi-annulation sequences represent a powerful strategy for constructing complex, polycyclic aromatic architectures. These methods are particularly valuable for synthesizing functionalized nanographenes and other advanced materials. rsc.orgresearchgate.netresearchgate.net

A notable example is the one-pot, palladium-catalyzed multi-annulation sequence for the synthesis of functionalized dibenzo[g,p]chrysene (B91316) (DBC), a small nanographene motif, from 2-iodobiphenyls and diarylacetylenes. rsc.orgrsc.org This reaction proceeds through an initial annulation followed by an intramolecular C-H arylation, all facilitated by a single palladium catalyst. rsc.orgrsc.org This approach is significant because it allows for the incorporation of polar functional groups, such as hydroxyl and amino groups, which are often difficult to introduce using traditional synthetic protocols that involve harsh acidic or oxidative conditions. researchgate.netresearchgate.netrsc.org

The efficiency of this multi-annulation sequence is highly dependent on the reaction conditions, including the choice of catalyst, ligand, base, and solvent. rsc.org Extensive screening has shown that a combination of Pd(OAc)₂, a phosphine ligand like PtBu₂Me·HBF₄, and bases such as KOAc and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures provides optimal results. rsc.org The ligand plays a crucial role in the intramolecular C-H arylation step, while DBU can help in the efficient generation of the active palladium catalyst. rsc.org

The table below details the optimized conditions for the palladium-catalyzed multi-annulation sequence.

| Parameter | Optimized Condition | Reference |

| Substrates | 2-Iodobiphenyl, Diarylacetylene | rsc.org |

| Catalyst | Pd(OAc)₂ (10 mol%) | rsc.orgrsc.org |

| Ligand | PtBu₂Me·HBF₄ (20 mol%) | rsc.org |

| Base | KOAc (3.0 equiv.), DBU (50 mol%) | rsc.org |

| Solvent | N,N-Dimethylformamide (DMF) | rsc.org |

| Temperature | 130 °C | rsc.org |

| Reaction Time | 16 h | rsc.org |

Advanced Spectroscopic and Structural Characterization of 4 Hydroxy 3 Iodobiphenyl and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, offering detailed information about the chemical environment of individual atoms.

Proton and Carbon-13 NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are primary techniques for establishing the carbon-hydrogen framework of 4-hydroxy-3-iodobiphenyl. In typical analyses, the chemical shifts (δ), reported in parts-per-million (ppm), are indicative of the electronic environment of the nuclei. For instance, ¹H NMR spectra of this compound derivatives are expected to show characteristic signals for the aromatic protons, with their specific shifts and coupling patterns revealing the substitution pattern on the biphenyl (B1667301) core. The hydroxyl proton often appears as a broad singlet, its chemical shift being sensitive to solvent and concentration.

Similarly, ¹³C NMR provides a count of the unique carbon atoms in the molecule and information about their hybridization and connectivity. The carbon atom attached to the iodine would exhibit a chemical shift influenced by the heavy atom effect. The carbon bearing the hydroxyl group and the carbons of the second phenyl ring would also have distinct and predictable chemical shifts. Certificates of analysis for commercially available this compound confirm that ¹H-NMR data are consistent with its known structure. scbt.com

| Technique | Application in Structural Elucidation |

| Proton (¹H) NMR | Determines the number and type of hydrogen atoms, their connectivity through spin-spin coupling, and their chemical environment. |

| Carbon-13 (¹³C) NMR | Identifies the number of unique carbon atoms and provides insight into their hybridization and bonding environment. |

Advanced NMR Techniques (e.g., 2D NMR, HOE) for Conformational and Configurational Analysis

While ¹H and ¹³C NMR are powerful, complex structures often require more advanced two-dimensional (2D) NMR techniques for unambiguous assignment. These include:

COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling correlations, helping to trace out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together different fragments of the molecule.

NOE (Nuclear Overhauser Effect) Spectroscopy: Provides information about the spatial proximity of protons, which is invaluable for determining the preferred conformation of the biphenyl rings. The torsional angle between the two phenyl rings in biphenyl derivatives significantly influences their biological activity and physical properties, and NOE data can help to elucidate this.

For derivatives such as 4'-hydroxy-3'-iodobiphenyl-3-carbonitrile, detailed NMR data, including ¹H NMR and sometimes ¹⁹F NMR for fluorinated derivatives, are crucial for confirming the proposed structures. google.com The use of deuterated solvents like deuterochloroform (CDCl₃) and deuterodimethylsulfoxide (d₆-DMSO) is standard practice. google.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular formula of this compound and its derivatives. rsc.org Unlike low-resolution MS, HRMS can measure mass-to-charge ratios to four or more decimal places. rsc.org This high accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For example, the exact mass of 4-(4-hydroxy-3-iodo-phenyl)benzonitrile is reported as 320.96506 g/mol . chem960.com This level of precision is critical for confirming the identity of a newly synthesized compound or for identifying an unknown substance. Electrospray ionization (ESI) and electron impact (EI) are common ionization techniques used in HRMS. rsc.org

| Compound | Molecular Formula | Molecular Weight | Exact Mass ( g/mol ) |

| This compound | C₁₂H₉IO | 296.10 | Not specified |

| 4-(4-hydroxy-3-iodo-phenyl)benzonitrile | C₁₃H₈INO | 321.1132 | 320.96506 |

Analysis of Fragmentation Pathways and Isotopic Patterns

In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the parent molecule. The resulting fragmentation pattern is a characteristic fingerprint that can be used for structural elucidation. The analysis of these pathways in this compound would likely reveal the loss of the iodine atom, the hydroxyl group, and cleavage of the bond connecting the two phenyl rings.

Furthermore, the presence of iodine, which has a single stable isotope (¹²⁷I), simplifies the isotopic pattern of the molecular ion. However, for derivatives containing other elements with multiple isotopes (e.g., chlorine or bromine), the analysis of the isotopic distribution in the mass spectrum becomes a powerful tool for confirming the presence and number of these atoms in the molecule.

Derivatization-Enhanced Detection Strategies in Mass Spectrometry

For certain analyses, particularly in complex matrices or for compounds with poor ionization efficiency, derivatization can significantly enhance detection by mass spectrometry. For this compound, the hydroxyl group is a prime target for derivatization. Common derivatization strategies include:

Silylation: Reacting the hydroxyl group with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide) to form a more volatile and thermally stable trimethylsilyl (B98337) (TMS) ether. This is particularly useful for gas chromatography-mass spectrometry (GC-MS) analysis.

Alkylation: Converting the hydroxyl group to an ether, for instance, through Williamson ether synthesis. This can be used to introduce a specific tag for targeted analysis.

Acylation: Esterification of the hydroxyl group can also be employed to improve chromatographic behavior and mass spectrometric response.

Such derivatization can be seen in the preparation of derivatives where the hydroxyl group of a precursor is protected, for example, with a dimethoxybenzyl or methoxymethyl group under basic reaction conditions. google.com Another example involves the reaction of 4'-hydroxy-3'-iodobiphenyl-3-carbonitrile with other molecules, where the hydroxyl group's reactivity is key. google.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared and ultraviolet-visible spectroscopy are fundamental tools for the characterization of organic molecules. They provide valuable information about the functional groups present and the electronic transitions within the molecule.

Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. iivs.org In this compound, the FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to its key structural features: the hydroxyl group, the aromatic rings, and the carbon-iodine bond.

The most prominent and easily identifiable peak would be from the hydroxyl (-OH) group, which typically appears as a broad absorption band in the region of 3600-3200 cm⁻¹. researchgate.net The broadening of this peak is due to hydrogen bonding. The aromatic C-H stretching vibrations are expected to appear at wavenumbers just above 3000 cm⁻¹. The carbon-carbon double bond (C=C) stretching vibrations within the biphenyl rings will give rise to several sharp peaks in the 1600-1450 cm⁻¹ region. updatepublishing.com The in-plane bending of the O-H group and the C-O stretching of the phenolic group are expected in the 1410-1260 cm⁻¹ and 1260-1000 cm⁻¹ regions, respectively. The carbon-iodine (C-I) bond, being a weaker bond, will absorb at lower wavenumbers, typically in the range of 600-500 cm⁻¹.

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Phenol) | Stretching, H-bonded | 3600-3200 (broad) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aromatic C=C | Stretching | 1600-1450 |

| O-H (Phenol) | In-plane bending | 1410-1260 |

| C-O (Phenol) | Stretching | 1260-1000 |

| C-I | Stretching | 600-500 |

Electronic Transitions and Solvatochromic Behavior via UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower energy π orbitals to higher energy π* orbitals (π → π* transitions). matanginicollege.ac.in The biphenyl moiety is the primary chromophore, and its conjugation leads to intense absorption bands. The presence of the hydroxyl (-OH) and iodine (-I) substituents can influence the position and intensity of these absorption maxima (λmax).

The UV-Vis spectrum of this compound is expected to show strong absorptions in the UV region. The introduction of substituents on the biphenyl rings can cause a shift in the absorption bands to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift). matanginicollege.ac.in

Furthermore, the electronic absorption spectrum of this compound is expected to exhibit solvatochromism, where the position of the absorption bands changes with the polarity of the solvent. nih.govresearchgate.net This phenomenon arises from differential solvation of the ground and excited states of the molecule. In polar solvents, the hydroxyl group can form hydrogen bonds, which can affect the energy of the electronic transitions. For π → π* transitions, an increase in solvent polarity typically leads to a small bathochromic shift. Conversely, for n → π* transitions (involving non-bonding electrons, for instance on the oxygen atom), an increase in solvent polarity usually results in a hypsochromic shift. nih.gov

A systematic study of the UV-Vis spectrum of this compound in a range of solvents with varying polarities would allow for the characterization of its solvatochromic behavior. Although specific experimental data is not available, a hypothetical dataset is presented below to illustrate the expected trend.

Table 2: Hypothetical UV-Vis Absorption Maxima (λmax) of this compound in Different Solvents

| Solvent | Polarity Index | Expected λmax (nm) (π → π*) |

|---|---|---|

| Hexane | 0.1 | ~255 |

| Dichloromethane | 3.1 | ~258 |

| Ethanol | 4.3 | ~260 |

| Acetonitrile | 5.8 | ~262 |

| Water | 10.2 | ~265 |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. cymitquimica.comnih.gov If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information on its molecular geometry and intermolecular interactions.

The key structural parameters that would be determined include:

Bond lengths: The precise distances between all bonded atoms (e.g., C-C, C-O, C-I, C-H, O-H).

Bond angles: The angles between adjacent bonds, defining the geometry around each atom.

Torsion angles: The dihedral angles that describe the conformation of the molecule, most notably the torsion angle between the two phenyl rings of the biphenyl unit. This angle defines the degree of twist between the rings.

Intermolecular interactions: The analysis of the crystal packing would reveal non-covalent interactions such as hydrogen bonds (involving the hydroxyl group) and halogen bonds (involving the iodine atom), as well as π-π stacking interactions between the aromatic rings.

This detailed structural information is invaluable for understanding the physical properties of the compound and for computational modeling studies. While no published crystal structure for this compound is currently available, the type of data that would be obtained is summarized in the following table.

Table 3: Illustrative Data Obtainable from X-ray Crystallography of this compound

| Structural Parameter | Description | Illustrative Value |

|---|---|---|

| C-C (aromatic) | Average carbon-carbon bond length in the phenyl rings | ~1.39 Å |

| C-C (inter-ring) | Bond length between the two phenyl rings | ~1.49 Å |

| C-O | Carbon-oxygen bond length of the phenol (B47542) | ~1.36 Å |

| C-I | Carbon-iodine bond length | ~2.10 Å |

| C-C-C (aromatic) | Average bond angle within the phenyl rings | ~120° |

| C-C-O | Bond angle at the phenolic carbon | ~119° |

| C-C-I | Bond angle at the iodinated carbon | ~120° |

| Phenyl-Phenyl Torsion Angle | Dihedral angle between the planes of the two rings | 30-50° |

Chiroptical Spectroscopy for Enantiomeric Analysis (e.g., Electronic Circular Dichroism for Chiral Analogues)

While this compound itself is an achiral molecule, its derivatives can be chiral. Biphenyls can exhibit a special type of chirality known as atropisomerism when rotation around the single bond connecting the two aryl rings is sterically hindered. This restricted rotation gives rise to stable, non-superimposable, mirror-image conformations (enantiomers).

Electronic Circular Dichroism (ECD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov It is a powerful tool for the stereochemical analysis of chiral compounds, including the assignment of absolute configuration. ncats.io

For a chiral analogue of this compound, for instance, one with bulky substituents ortho to the inter-ring C-C bond, ECD spectroscopy would be instrumental. The ECD spectrum would show positive and/or negative Cotton effects, which are characteristic of the chiral structure. The sign and intensity of these Cotton effects are directly related to the absolute configuration of the atropisomer.

The chromophore in this case is the biphenyl system. The electronic transitions of the biphenyl chromophore, when perturbed by the chiral arrangement of the rings, will give rise to a characteristic ECD spectrum. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the ECD spectrum for a given absolute configuration, and by comparing the calculated spectrum with the experimental one, the absolute configuration of the chiral analogue can be determined. nih.gov

Table 4: Illustrative ECD Data for a Hypothetical Chiral Analogue of this compound

| Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Electronic Transition |

|---|---|---|

| ~280 | +15 | π → π* |

| ~250 | -20 | π → π* |

| ~220 | +10 | π → π* |

Theoretical and Computational Investigations of 4 Hydroxy 3 Iodobiphenyl Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 4-hydroxy-3-iodobiphenyl. These methods provide insights into the molecule's geometry, electronic structure, and spectroscopic characteristics.

Geometry Optimization and Conformational Analysis

The three-dimensional structure of this compound is crucial for its interactions with other molecules. Geometry optimization using DFT methods can predict the most stable arrangement of atoms in the molecule. For biphenyl (B1667301) derivatives, a key structural parameter is the dihedral angle between the two phenyl rings. In ortho-substituted biphenyls, this angle is often larger due to steric hindrance, which can weaken the bond between the rings. nih.gov Computational studies on similar biphenyl systems have shown that methods like HF/3-21G, B3LYP/6-31G, and UB3LYP/6-311G can provide a reasonable approximation of the solid-state bond angles and lengths. nih.gov

A recent study utilized DFT calculations at the M06-2X/3-21G level for geometry optimization of a related iodinated biphenyl derivative, 2,2′-bis(trifluoromethyl)-[1,1′-biphenyl]-4,4′-diamine iodine. researchgate.net This highlights the applicability of such methods to complex halogenated biphenyls.

Electronic Structure Elucidation (HOMO-LUMO Gaps, Charge Distribution)

The electronic properties of this compound, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are critical for understanding its reactivity and potential applications. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and its ability to participate in electronic transitions.

DFT calculations can effectively model the electronic structure of biphenyl derivatives. For instance, in a study of 2,2′-bis(trifluoromethyl)-[1,1′-biphenyl]-4,4′-diamine iodine, DFT calculations revealed a highly non-uniform charge distribution, indicating a polar system. researchgate.net This polarity can significantly influence its surface adsorption and intermolecular interactions. researchgate.net The introduction of electron-donating or withdrawing substituents can alter the electronic properties of the biphenyl system, a phenomenon that can be evaluated using theoretical calculations. researchgate.net

| Property | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |

| LUMO | Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and electronic transition energy. |

| Charge Distribution | Distribution of electron density across the molecule | Influences polarity, solubility, and intermolecular interactions. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Spectra)

Quantum chemical calculations can predict various spectroscopic parameters, which can be compared with experimental data to validate the computational model. For example, theoretical calculations can aid in the interpretation of Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra. researchgate.net

Time-dependent DFT (TD-DFT) is a common method for predicting electronic excitation energies and, consequently, UV-Vis absorption spectra. ornl.gov The calculated excitation energies correspond to the positions of absorption peaks, while oscillator strengths correlate with the intensity of these peaks. ornl.gov For complex molecules, computational spectroscopy is an invaluable tool for assigning spectral features to specific molecular structures and electronic transitions. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. arxiv.org These simulations can provide insights into the conformational flexibility of this compound and its interactions with solvent molecules. researchgate.netsemanticscholar.org

MD simulations can model how the molecule explores different conformations, which is particularly important for flexible molecules like biphenyls where the rings can rotate relative to each other. helsinki.fi Understanding the range of accessible conformations is crucial for predicting how the molecule will interact with biological targets or other materials. Furthermore, MD simulations can explicitly model solvent molecules, allowing for a detailed investigation of solvation effects on the structure and dynamics of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biphenyl Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to correlate the chemical structure of a series of compounds with their biological activity or other properties. iau.ir For biphenyl derivatives, QSAR models can be developed to predict their activity as, for example, enzyme inhibitors. nih.govbenthamdirect.comnih.gov

These models often use descriptors derived from quantum chemical calculations, such as electronic properties, steric parameters, and hydrophobicity. iau.ir For instance, a 3D-QSAR study on biphenyl derivatives as aromatase inhibitors identified key pharmacophoric features, including H-bond acceptors and aromatic rings, that are important for activity. nih.govbenthamdirect.com Another study on imidazole-substituted biphenyls suggested that small, hydrophilic hydrogen bond donor groups at the terminal phenyl ring are favorable for inhibitory activity. tandfonline.com QSAR models can be statistically validated to ensure their predictive power and can guide the design of new biphenyl derivatives with enhanced properties. iau.irnih.govbenthamdirect.com

| QSAR Model Component | Description | Example from Biphenyl Studies |

| Descriptors | Numerical representations of molecular properties. | Quantum-chemical descriptors, shadow parameters, molecular field analysis (MFA) and receptor surface analysis (RSA) derived parameters. iau.irtandfonline.com |

| Statistical Method | Algorithm used to build the correlation model. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Genetic Function Approximation. iau.irtandfonline.com |

| Validation | Assessment of the model's predictive ability. | Internal validation (Q²) and external validation on a test set of compounds. nih.govbenthamdirect.com |

Mechanistic Studies of Chemical Reactions Involving Iodobiphenyls

Computational methods are also employed to study the mechanisms of chemical reactions involving iodobiphenyls. These studies can elucidate the reaction pathways, identify key intermediates and transition states, and explain the observed reactivity and selectivity.

Biological and Pharmacological Research Applications of 4 Hydroxy 3 Iodobiphenyl and Analogues

Medicinal Chemistry Development and Lead Optimization

The development of 4-Hydroxy-3-iodobiphenyl analogues is rooted in the principles of medicinal chemistry, where parent compounds are systematically modified to enhance efficacy, selectivity, and pharmacokinetic properties.

Design and Synthesis of Bioactive Analogues for Drug Discovery

The rational design of novel bioactive molecules is a cornerstone of modern drug discovery. nih.gov Biphenyl (B1667301) derivatives are synthesized through various established chemical reactions. Classic methods include the Ullmann reaction, which involves heating an aryl halide like iodobenzene (B50100) with copper powder to form the biphenyl structure. More contemporary and widely used methods include the Suzuki-Miyaura cross-coupling reaction, which allows for the versatile combination of substituted phenyls, such as aryl halides and arylboronic acids, in the presence of a palladium catalyst. rsc.org

The synthesis of iodinated biphenyl analogues, including those with hydroxyl groups, leverages these techniques to create libraries of compounds for biological screening. nih.govoup.com For instance, new fluorescent iodobiphenyl ethers have been synthesized through an alkali-assisted reaction of aliphatic alcohols with hydroxyl-substituted iodobiphenyls. nih.gov The goal of creating such analogues is to explore how modifications to the core structure impact biological activity, ultimately leading to the identification of lead compounds with improved therapeutic potential. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

The introduction of iodine and other halogens can significantly alter a molecule's properties. oup.com For example, in the development of analogues of the uricosuric drug benziodarone (B1666584) for binding to transthyretin (TTR), it was found that a diiodophenyl ring resulted in more potent binding than a dibromophenyl ring. nih.gov Further SAR studies on these benziodarone analogues revealed that halogen bonds and CH···O hydrogen bonds were important for binding to the target's thyroxine-binding sites. nih.gov Similarly, SAR studies on diphenyliodonium (B167342) (DPI) analogues as potential inhibitors of the enzyme NDH-2 in Mycobacterium tuberculosis showed that halogen substitution at position 5 significantly improved in vitro activity. mdpi.com These studies provide critical insights that guide the optimization of lead compounds, demonstrating how systematic structural modifications can enhance potency and selectivity for a desired biological target. mdpi.comnih.gov

Below is a table summarizing SAR insights for selected biphenyl analogues and related structures from various studies.

| Compound Class | Structural Modification | Impact on Biological Activity | Target/Application |

| Benziodarone Analogues | Hydroxy diiodophenyl ring vs. hydroxy dibromophenyl ring | Diiodo-substituted compound showed more potent binding. | Transthyretin (TTR) stabilization |

| Diphenyliodonium (DPI) Analogues | Halogen substitution at position 5 | Significant improvement of in vitro activity against M. tuberculosis. | NDH-2 Inhibition |

| 3-iodo-4-phenoxypyridinone (IOPY) Analogues | Replacement of iodo group with a vinyl group | Maintained comparable anti-HIV activity to the parent compound. | HIV Reverse Transcriptase Inhibition |

| Biphenyl Ethers | Various substitutions on the biphenyl ether core | Identified potent inhibitors of TTR aggregation. | Transthyretin (TTR) Amyloidosis |

Investigation of Cellular and Molecular Mechanisms of Action

Understanding the precise cellular and molecular mechanisms through which a compound exerts its effects is fundamental to its development as a therapeutic agent. Research into this compound and its analogues explores their interactions with specific receptors, enzymes, and cellular pathways.

Modulation of Specific Receptor Systems (e.g., S1P Receptors)

Sphingosine-1-phosphate (S1P) receptors are a family of G protein-coupled receptors that play critical roles in regulating the immune, vascular, and nervous systems. nih.govwikipedia.org There are five subtypes (S1P1-5), and their modulation has significant therapeutic potential, particularly for autoimmune diseases like multiple sclerosis. nih.govwikipedia.org

S1P receptor modulators function primarily by binding to the S1P1 receptor on lymphocytes. clevelandclinic.org This interaction leads to the internalization of the receptor, which in turn prevents lymphocytes from exiting the lymph nodes. clevelandclinic.org The resulting reduction of circulating lymphocytes in the bloodstream limits their migration into the central nervous system, thereby mitigating the inflammatory damage characteristic of multiple sclerosis. wikipedia.org

The first-generation S1P modulator, fingolimod, is non-selective and binds to S1P1, S1P3, S1P4, and S1P5 receptors. clevelandclinic.orgneurologylive.com The engagement of the S1P3 receptor, which is expressed in cardiac tissue, has been linked to side effects such as bradycardia. neurologylive.comnih.gov This has driven the development of second-generation modulators, such as siponimod (B560413) and ozanimod, which are more selective for S1P1 and S1P5, aiming for a better safety profile. clevelandclinic.orgneurologylive.com The exploration of diverse chemical scaffolds, including biphenyl-like structures, continues in the quest for novel S1P receptor modulators with enhanced selectivity and therapeutic benefit.

Inhibition of Enzymatic Pathways

The ability of small molecules to selectively inhibit enzymes involved in disease pathology is a major focus of drug discovery. Analogues of this compound are investigated for their potential to inhibit key enzymatic pathways.

Inhibition of Mitochondrial Respiratory Complex I by 4-hydroxy-4'-iodobiphenyl (B1226069) analogues

Mitochondrial respiratory complex I, also known as NADH-ubiquinone oxidoreductase, is a critical enzyme in the electron transport chain, responsible for cellular energy production. nih.gov Inhibition of this complex can have profound physiological effects and is a mechanism of action for certain toxins and therapeutic agents. nih.gov For example, the neurotoxin 6-hydroxydopamine has been shown to completely inhibit complex I. nih.gov Structural studies have identified a long, tunnel-like cavity within the enzyme where ubiquinone is thought to bind, and various inhibitors are believed to block this site. nih.govresearchgate.net Research into novel inhibitors of complex I explores a wide range of chemical structures, and compounds containing hydroxyphenyl moieties are among those investigated for interaction with mitochondrial targets.

Prolyl Hydroxylases

Hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) are enzymes that play a crucial role in the cellular response to oxygen levels. nih.gov Under normal oxygen conditions, PHDs hydroxylate specific proline residues on the alpha subunit of HIF (HIF-α). nih.gov This hydroxylation marks HIF-α for degradation. nih.gov When oxygen is scarce (hypoxia), PHD activity decreases, allowing HIF-α to stabilize and activate the transcription of genes that help cells adapt, including erythropoietin (EPO), which stimulates red blood cell production. mdpi.com

Inhibitors of PHDs can therefore mimic a hypoxic response, leading to the stabilization of HIF-α and increased EPO production. This mechanism is being harnessed for the treatment of anemia, particularly in patients with chronic kidney disease. mdpi.comnih.gov Various small molecules, such as 3,4-dihydroxybenzoic acid and N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), have been identified as PHD inhibitors. nih.govnih.gov The development of new chemical entities targeting PHDs is an active area of research.

Mechanisms of Apoptosis Induction and Cellular Differentiation

Apoptosis, or programmed cell death, is a vital physiological process for removing damaged or unwanted cells. The induction of apoptosis is a key strategy in cancer therapy. Research has shown that various chemical compounds can trigger this process through different mechanisms.

For instance, the synthetic retinoid N-(4-hydroxyphenyl)retinamide (fenretinide) has been shown to inhibit the growth of glioma cells by inducing apoptosis. nih.gov This was confirmed by observing characteristic morphological changes like cellular shrinkage and nuclear fragmentation. nih.gov Another study on a benzo(b)pyran derivative containing a hydroxyphenyl group found that it induced apoptosis in uterine cells by interfering with the Akt signaling pathway. nih.gov This interference led to an increased Bax/Bcl2 ratio and the subsequent cleavage and activation of caspase-9 and caspase-3, key executioners of the intrinsic apoptotic pathway. nih.gov The investigation of biphenyl derivatives for their pro-apoptotic potential is part of a broader effort to discover new anticancer agents that can selectively eliminate malignant cells.

Antiproliferative and Anticancer Activities

While specific research on the anticancer activities of this compound is not extensively detailed in available literature, numerous studies have investigated the antiproliferative effects of its structural analogues, particularly hydroxylated biphenyl compounds. The biphenyl scaffold, featuring two connected phenyl rings, is a common motif in compounds exhibiting potent cytotoxic effects against various cancer cell lines. The presence and position of hydroxyl (-OH) groups on this scaffold are often crucial for their biological activity.

For instance, certain hydroxylated biphenyls, which are structural analogues of curcumin, have demonstrated significant antitumor potential against malignant melanoma. mdpi.com Similarly, compounds incorporating a 4-hydroxyphenyl group, a key feature of this compound, have been identified as attractive scaffolds for the design of novel anticancer agents. mdpi.com Research into related structures, such as 3,3-bis(4-hydroxyphenyl)indoline-2-ones, has revealed potent and selective anticancer activity against a range of cancer cells. nih.gov

In Vitro Cytotoxicity Assays on Cancer Cell Lines

In vitro studies are fundamental to determining the direct cytotoxic effects of chemical compounds on cancer cells. For analogues of this compound, these assays have established their ability to inhibit cell growth, often quantified by the half-maximal inhibitory concentration (IC50) value.

Two novel hydroxylated biphenyl compounds, referred to as compound 11 and compound 12, were evaluated for their antiproliferative activity against a panel of five malignant melanoma (MM) cell lines and a control line of normal human fibroblasts (BJ). The results showed that both compounds exhibited significant cytotoxicity against the melanoma cells, with IC50 values in the low micromolar range after 72 hours of treatment, while showing considerably less toxicity towards the normal fibroblasts. mdpi.com For example, after 72 hours, the IC50 values for the MM cell lines were significantly lower than those for the BJ fibroblasts. mdpi.com The wash-out experiments further revealed that for some sensitive cell lines, an exposure of only 1–3 hours was sufficient to induce a lasting antiproliferative effect. mdpi.com

| Cell Line | Compound 11 (μM) | Compound 12 (μM) | Cell Type |

|---|---|---|---|

| A375 | 1.6 | 1.5 | Malignant Melanoma |

| SK | 1.7 | 2.0 | Malignant Melanoma |

| PR | 1.4 | 1.5 | Malignant Melanoma |

| CN | 1.5 | 1.7 | Malignant Melanoma |

| GR | 1.8 | 1.9 | Malignant Melanoma |

| BJ | >32 | >32 | Normal Fibroblast |

Mechanistic Insights into Antitumor Effects (e.g., ATP Level Reduction)

The antitumor activity of biphenyl compounds can be attributed to several underlying molecular mechanisms. A critical mechanism involves the disruption of cellular energy metabolism, specifically by targeting mitochondrial function. nih.govnih.gov Highly aggressive and drug-resistant cancer cells often exhibit high levels of mitochondrial metabolism and ATP production to fuel their proliferation and survival. nih.gov Therefore, inhibiting mitochondrial ATP synthesis represents a promising therapeutic strategy. nih.govmdpi.com

Small molecule inhibitors can directly target components of the oxidative phosphorylation (OXPHOS) pathway, such as the F1F0-ATP synthase enzyme responsible for ATP production. nih.gov Treatment of cancer cells with such inhibitors leads to a significant decrease in cellular ATP levels, which is particularly effective when the cells' ability to generate ATP through glycolysis is limited. nih.gov While not directly demonstrated for this compound, this ATP-depletion strategy is a plausible mechanism for related cytotoxic compounds that target mitochondria. nih.govnih.gov

In addition to metabolic disruption, hydroxylated biphenyl analogues have been shown to induce programmed cell death, or apoptosis. Studies on compounds 11 and 12 revealed that they trigger apoptosis in melanoma cells, confirmed by the detection of key apoptotic markers such as the cleavage of caspases 3 and 7, and Poly (ADP-ribose) polymerase (PARP). mdpi.com This indicates that these compounds activate the caspase-dependent apoptotic pathway, a common mechanism for many anticancer agents. mdpi.comnih.gov

Antimicrobial and Antioxidant Properties

The biphenyl scaffold is also associated with significant antimicrobial and antioxidant activities. The phenolic hydroxyl group, a key feature of this compound, is known to play a vital role in mediating these effects, particularly in scavenging free radicals. mdpi.comnih.gov

Evaluation of Antibacterial and Antifungal Efficacy

A series of synthetic biphenyl derivatives have been evaluated for their efficacy against antibiotic-resistant bacteria. nih.gov Research has shown that certain structural features, such as the presence of hydroxyl groups on one phenyl ring and a strong electron-withdrawing group on the other, enhance antibacterial activity. nih.gov

Compounds such as 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (a hydroxylated biphenyl) demonstrated potent inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values as low as 3.13 µg/mL and 6.25 µg/mL, respectively. nih.gov Another analogue, 5-(9H-carbazol-2-yl)benzene-1,2,3-triol, also showed strong activity against these Gram-positive pathogens. nih.gov Furthermore, some hydroxylated biphenyls displayed inhibitory activity against the Gram-negative bacterium Acinetobacter baumannii that was comparable to the antibiotic ciprofloxacin. nih.gov While antifungal activity is a known property of some biphenyl phytoalexins, the antibacterial potential against resistant strains is an area of active investigation. nih.gov

| Compound | MRSA | MDR E. faecalis | A. baumannii |

|---|---|---|---|

| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol | 3.13 | 6.25 | 50 |

| 5-(9H-carbazol-2-yl)benzene-1,2,3-triol | 3.13 | 6.25 | >50 |

| 4′-fluoro-[1,1′-biphenyl]-3,4,5-triol | 12.5 | 25 | 25 |

Assessment of Reactive Oxygen Species Scavenging Activity

The antioxidant properties of phenolic compounds, including hydroxylated biphenyls, are primarily due to their ability to scavenge reactive oxygen species (ROS). The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cellular components. mdpi.comnih.gov

The natural hydroxylated biphenyl, magnolol (B1675913), is a well-known radical scavenger. mdpi.com Studies comparing magnolol to its derivatives where the phenolic hydroxyl groups are methylated (converted to methoxy (B1213986) groups) confirm the importance of the free -OH group for antioxidant activity. Protecting the hydroxyl group reduces the compound's reactivity towards free radicals. mdpi.com The presence of an electron-donating group, such as a methoxy group, positioned ortho to the hydroxyl group can further increase the antioxidant potential by stabilizing the resulting phenoxyl radical. nih.gov The 4-hydroxyphenyl scaffold itself is recognized for conferring antioxidant activity to molecules, which is a crucial factor in mitigating oxidative stress, a driver of various pathologies. mdpi.com

Neuroprotective and Anti-inflammatory Potentials of Related Biphenyl Compounds

The biphenyl core structure is found in a variety of compounds that exhibit neuroprotective and anti-inflammatory properties. These activities are often linked to the antioxidant capacity of the molecules, which helps to mitigate oxidative stress and inflammation implicated in neurodegenerative conditions. nih.govnih.gov

Several classes of biphenyl analogues have been specifically investigated for their anti-inflammatory effects. For example, 4'-methylbiphenyl-2-(substituted phenyl)carboxamide derivatives have been evaluated in animal models, where they demonstrated the ability to reduce edema and granuloma formation. nih.gov Other research has focused on different biphenyl carboxamide derivatives, confirming that substituents on the phenyl rings significantly influence their anti-inflammatory activity. researchgate.netnih.gov

In the context of neuroprotection, 1,1′-biphenylnitrones (BPNs) have been synthesized and tested as analogues of α-phenyl-N-tert-butylnitrone (PBN), a known neuroprotective agent. These biphenyl compounds showed superior neuroprotective and antioxidant properties compared to PBN in in vitro models of ischemia. nih.gov One of the most effective compounds, a homo-bis-nitrone named BPHBN5, displayed a potent ability to protect neuronal cells from death induced by mitochondrial respiratory chain blockers and oxygen-glucose deprivation. nih.gov Its neuroprotective capacity was measured by its EC50 value, which represents the concentration required to achieve 50% of the maximum protective effect. nih.gov Another related compound, p,p'-methoxyl-diphenyl diselenide, has also shown neuroprotective effects in an animal model of dementia, with its antioxidant properties believed to be a key contributor to this activity. nih.gov

| Compound | Neuroprotection EC50 (μM) vs. Respiratory Chain Blockers | Neuroprotection EC50 (μM) vs. Oxygen-Glucose Deprivation |

|---|---|---|

| BPHBN5 | 13.16 ± 1.65 | 25.5 ± 3.93 |

| BPMN3 | 20.3 ± 1.51 | 32.8 ± 3.42 |

| BPMN2 | 27.1 ± 1.98 | 38.7 ± 4.12 |

| BPMN1 | 35.4 ± 2.15 | 45.1 ± 4.56 |

| PBN (Reference) | >1000 | >1000 |

Advanced Applications in Materials Science and Engineering

Role as Building Blocks for Functional Materials Synthesis

The molecular architecture of 4-Hydroxy-3-iodobiphenyl, which features a biphenyl (B1667301) core functionalized with both a hydroxyl (-OH) and an iodine (-I) group, makes it a valuable building block in organic synthesis for more complex molecules. The biphenyl structure provides a rigid and electronically conjugated backbone, a desirable characteristic for many advanced materials. The true versatility of this compound lies in its functional groups, which serve as reactive handles for constructing larger, more complex molecular architectures.

The iodine atom is particularly useful as it can participate in a variety of cross-coupling reactions, such as the Suzuki, Sonogashira, and Ullmann couplings. These reactions are cornerstones of modern organic synthesis, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds. This capability enables chemists to link the 4-hydroxybiphenyl unit to other molecular fragments, systematically building up polymers or discrete molecules with tailored properties. For instance, analogous halogenated biphenyls are used as monomers or co-monomers in polymerization reactions to create polymers with specific electronic characteristics suitable for organic electronics.

Simultaneously, the hydroxyl group offers another site for chemical modification. It can be converted into other functional groups or used to influence the material's physical properties, such as solubility, and to promote specific intermolecular interactions like hydrogen bonding. This dual functionality—a reactive site for backbone extension via the iodine atom and a modifiable group for tuning properties via the hydroxyl group—positions this compound as a strategic precursor for a diverse range of functional materials.

Optoelectronic Applications (e.g., Organic Light-Emitting Diodes, OLEDs)

In the field of optoelectronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs), molecular components based on biphenyl cores are of significant interest. OLEDs are solid-state devices composed of thin organic films sandwiched between two electrodes. The performance of these devices is highly dependent on the chemical structure and properties of the organic materials used in the various layers, including the emissive, charge-transport, and host layers.

The rigid biphenyl scaffold is a common feature in materials designed for these applications. For example, 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP) is a widely recognized host material in phosphorescent OLEDs, known for its good thermal stability and ability to facilitate efficient energy transfer to the light-emitting dopant. The biphenyl core contributes to these desirable properties. noctiluca.eu Similarly, other derivatives, such as 2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP), utilize a biphenyl core as a hole-transporting unit within a bipolar host material for high-efficiency blue OLEDs. nih.govacs.org

While this compound itself is not a final OLED material, it serves as an excellent precursor for synthesizing such materials.

The iodine atom provides a reactive site for cross-coupling reactions, enabling the attachment of other aromatic or charge-transporting moieties to the biphenyl core. This is a standard strategy for building complex molecules like CBP and other functional derivatives used in OLEDs. researchgate.net

The hydroxyl group can influence the electronic properties of the final molecule. Hydroxylation can be used to adjust the energy levels (e.g., HOMO/LUMO) of organic semiconductors, which is critical for optimizing charge injection and transport within the OLED device structure. rsc.org It can also be used to modify solubility for solution-based processing techniques.

The combination of a stable biphenyl core with versatile reactive sites makes compounds like this compound foundational to the synthesis of the next generation of materials for optoelectronic devices.

Table 1: Role of Biphenyl Core in Selected OLED Materials

| Material Abbreviation | Full Chemical Name | Role in OLED | Key Property Attributed to Biphenyl Core |

| CBP | 4,4′-bis(N-carbazolyl)-1,1′-biphenyl | Host Material | High thermal stability, good energy transfer |

| BTBP | 2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl | Bipolar Host Material | Hole-transporting characteristics |

Research in Liquid Crystal Development

The biphenyl unit is a classic mesogen—a core structural component that induces liquid crystalline behavior. Its rigid, rod-like shape is conducive to the formation of the ordered, anisotropic fluid phases that characterize liquid crystals. Consequently, this compound is a relevant precursor in the synthesis of novel liquid crystal materials.

Research has shown that functionalized biphenyls are central to creating liquid crystals with specific properties. For example, the introduction of a hydroxyl group at the terminus of a cyanobiphenyl molecule can lead to the formation of nematic mesophases. researchgate.net The hydroxyl group can influence the material's polarity and its tendency to form hydrogen bonds, which in turn affects the stability and temperature range of the liquid crystal phase. Furthermore, iodo-substituted phenyl rings are used as intermediates in the synthesis of more complex liquid crystal structures. For instance, iodobiphenyl derivatives are employed in Suzuki coupling reactions to construct larger molecules, such as fluorinated tetramethoxytriphenylenes, which have been shown to exhibit columnar liquid crystal phases.

The compound 4-(4'-Iodophenyl)phenol, an isomer of the subject compound, is itself described as a liquid crystalline compound, underscoring the inherent mesogenic character of the hydroxy-iodobiphenyl structure. nih.gov The ability to use the iodine as a handle for further chemical reactions allows for the systematic design of liquid crystals with tailored properties, such as high birefringence or specific phase behaviors, which are crucial for display and photonics applications.

Table 2: Influence of Functional Groups on Biphenyl-Based Liquid Crystals

| Functional Group | Influence on Liquid Crystal Properties | Synthetic Utility |

| Hydroxyl (-OH) | Affects polarity, promotes hydrogen bonding, influences mesophase stability. researchgate.net | Can be a terminal group or a site for further modification. |

| Iodine (-I) | Contributes to molecular polarizability. | Provides a key reactive site for cross-coupling reactions (e.g., Suzuki) to build larger mesogenic structures. |

Synthesis of Nanographenes and Polycyclic Aromatic Hydrocarbons with Functionalized Biphenyl Units

Nanographenes and other large polycyclic aromatic hydrocarbons (PAHs) are at the forefront of materials science due to their unique electronic and optical properties, which make them candidates for next-generation semiconductors. The synthesis of these materials often relies on a "bottom-up" approach, where smaller, well-defined molecular precursors are stitched together to form the final, larger conjugated structure.

Functionalized biphenyl units are critical precursors in this synthetic strategy. The synthesis of complex PAHs and nanographenes frequently involves two key steps: